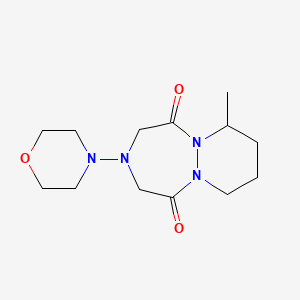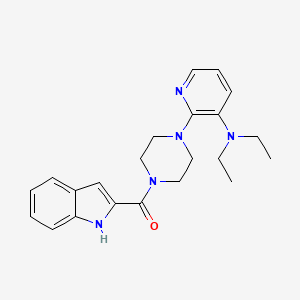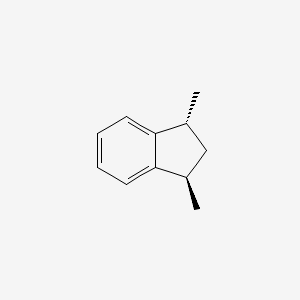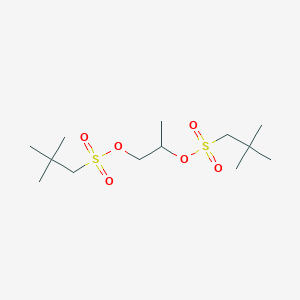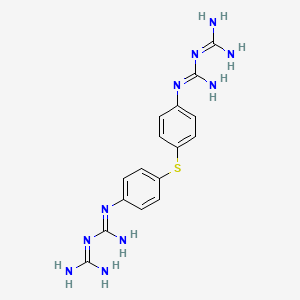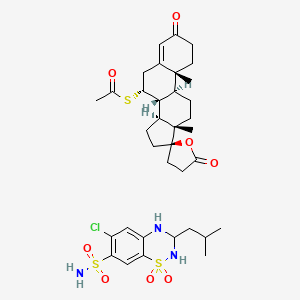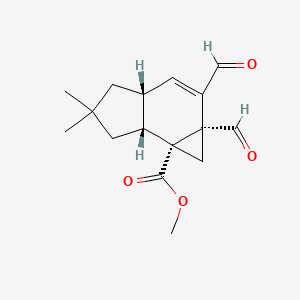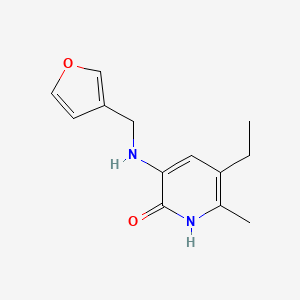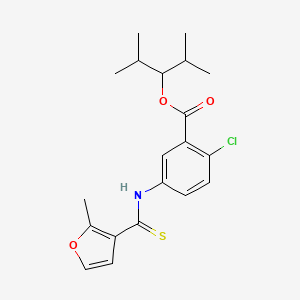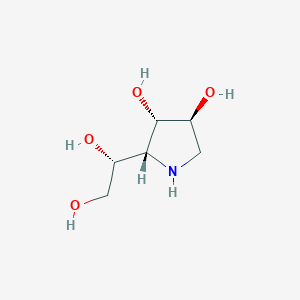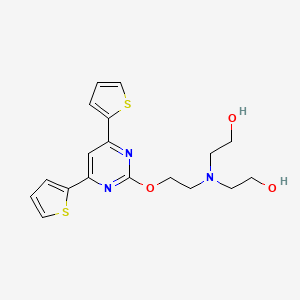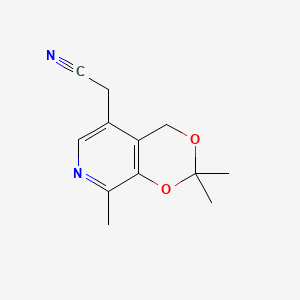
N,N,N,N',N',N',4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide is a complex organic compound with a unique structure that includes multiple methyl groups, oxygen atoms, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide typically involves multiple steps, including the introduction of methyl groups and the formation of silicon-oxygen bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide include:
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
Uniqueness
What sets N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide apart from similar compounds is its unique combination of methyl groups, oxygen atoms, and silicon atoms. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
83454-20-0 |
|---|---|
Molecular Formula |
C16H42I2N2O2Si2 |
Molecular Weight |
604.50 g/mol |
IUPAC Name |
2-[2-[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]ethyl-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H42N2O2Si2.2HI/c1-17(2,3)11-13-19-21(7,8)15-16-22(9,10)20-14-12-18(4,5)6;;/h11-16H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
LGXNGLLWAPIMFE-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCO[Si](C)(C)CC[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


